Cas no 135-62-6 (3-Hydroxy-2'-methoxy-2-naphthanilide)

3-Hydroxy-2'-methoxy-2-naphthanilide is a specialized organic compound featuring a naphthalene core substituted with a hydroxy group at the 3-position and an anilide moiety at the 2-position, further modified with a methoxy group at the 2'-position. This structure imparts unique reactivity and selectivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for constructing complex heterocyclic systems or functionalized aromatic frameworks. Its well-defined molecular architecture ensures consistent performance in coupling reactions, azo dye synthesis, or ligand design. The compound’s stability under standard conditions and compatibility with diverse reaction media enhance its utility in research and industrial applications requiring precise molecular control.
3-Hydroxy-2'-methoxy-2-naphthanilide structure
135-62-6 structure
商品名:3-Hydroxy-2'-methoxy-2-naphthanilide
CAS番号:135-62-6
MF:C18H15NO3
メガワット:293.3166
MDL:MFCD00021630
CID:36349
PubChem ID:67274

3-Hydroxy-2'-methoxy-2-naphthanilide 化学的及び物理的性質

名前と識別子

    • 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide
    • 3-Hydroxy-2'-methoxy-2-naphthanilide
    • Naphthol AS-OL
    • 2-Hydroxy-3-naphthoic Acid o-Anisidide
    • 3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
    • Azoic Coupling Component 20
    • CelcotRK
    • NAPHTOLS
    • Azotol OA
    • C.I. 37530
    • Diathol BO
    • Diathol OL
    • Naftolo MOL
    • Naphtazol F
    • Conazoic BO
    • Celcot RK
    • Cibanaphthol RK
    • Irganaphthol RK
    • Naphtanilide OL
    • Naphtoelan OL
    • Naphthoide OL
    • Azonaphtol OA
    • Naphthanil OL
    • Dragonthol OL
    • Solunaptol FRL
    • Brentosyn FR
    • Azoground OL
    • Anthonaphthol MF
    • Acna Naphthol O
    • Kambothol ASOL
    • Amarthol AS-OL
    • Tulathol AS-OL
    • Naphtol AS-OL
    • Daito Grounder OL
    • Hiltonaphthol AS-OL
    • Mitsui Naphthozol OL
    • C.I. Developer 22
    • A
    • N-(2-METHOXYPHENYL)-3-HYDROXY-2-NAPHTHAMIDE
    • 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide #
    • NS00020056
    • 135-62-6
    • F71196
    • A806959
    • 3-Hydroxy-2-naphth-o-anisidide
    • Miketazol Developer NLF
    • 2-Naphthalenecarboxamide, 3-hydroxy-N-(2-methoxyphenyl)-
    • AQYMRQUYPFCXDM-UHFFFAOYSA-N
    • Oprea1_475307
    • C.I. Azoic Coupling Component 20
    • CI AZOIC COUPLING COMPONENT 20
    • sodium 3-[(2-methoxyphenyl)carbamoyl]naphthalen-2-olate
    • NSC50680
    • EINECS 205-206-6
    • HEBEITHOL AS-OL
    • 2-HYDROXY-N-(2-METHOXYPHENYL)-3-NAPHTHAMIDE
    • DTXCID4018877
    • 3-Hydroxy-2-naphthoyl-ortho-anisidide
    • Tox21_301992
    • SMR000528243
    • W-108262
    • 2-HYDROXY-3-NAPHTHOIC ACID 2'-ANISIDIDE
    • FT-0631787
    • CI 37530
    • 3-(2-Methoxyphenylcarbamoyl)-2-naphthol
    • AKOS000121415
    • MFCD00021630
    • ANARTHOL AS-OL
    • NSC 50680
    • NAFTOL AS-OL
    • NSC-50680
    • KIWA GROUNDER OL
    • 2-HYDROXY-3-NAPHTHOIC O-ANISIDIDE
    • 2-(3-Hydroxy-2-naphthamido)anisole
    • CI DEVELOPER 22
    • UNII-G9HI0D9DPC
    • Naphthol AS-DL
    • 1-(2',3'-Hydroxynaphthoylamino)-2-methoxybenzene
    • AS-65794
    • 2-Hydroxy-3-naphthoyl-o-anisidide
    • NCGC00255619-01
    • CHEMBL2094499
    • NAPHTHOL OL
    • SCHEMBL2045765
    • G9HI0D9DPC
    • NAPTHOL ASOL
    • DTXSID6038877
    • 1-(2-HYDROXY-3-NAPHTHOYLAMINO)-2-METHOXYBENZENE
    • 2'-Methoxy-2-hydroxy-3-naphthanilide
    • 2-HYDROXY-3-NAPHTH-O-ANISIDIDE
    • 2-Naphth-o-anisidide, 3-hydroxy-
    • 3-Hydroxy-2-naphthoic acid o-aniside
    • 2-HYDROXY-3-NAPHTHOIC ACID O-METHOXYANILIDE
    • Amanil Naphthol AS-OL
    • 3-Hydroxy-2-naphthoic o-anisidide
    • DNDI1417169
    • 3-Hydroxy-N-(2-methoxyphenyl)-2-naphthalenecarboxamide
    • SR-01000362241
    • CAS-135-62-6
    • MLS000736675
    • EC 205-206-6
    • 2-HYDROXY-3-NAPHTHOYLAMINO-2'-METHOXYBENZENE
    • Z104502230
    • N-(O-METHOXYPHENYL)-3-HYDROXY-2-NAPHTHAMIDE
    • 2-Naphth-o-anisidide, 3-hydroxy- (8CI)
    • EN300-21569
    • 2-Hydroxy-3-Naphthoyl-O-Anisidine
    • SR-01000362241-1
    • 3-(o-Methoxyphenylaminocarbonyl)-2-naphthol
    • BLUE BASE BB
    • CS-0068352
    • DYCOSTHOL AS-OL
    • H0317
    • MDL: MFCD00021630
    • インチ: 1S/C18H15NO3/c1-22-17-9-5-4-8-15(17)19-18(21)14-10-12-6-2-3-7-13(12)11-16(14)20/h2-11,20H,1H3,(H,19,21)
    • InChIKey: AQYMRQUYPFCXDM-UHFFFAOYSA-N
    • ほほえんだ: O([H])C1=C([H])C2=C([H])C([H])=C([H])C([H])=C2C([H])=C1C(N([H])C1=C([H])C([H])=C([H])C([H])=C1OC([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 293.10500
  • どういたいしつりょう: 293.105
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • ひょうめんでんか: 0
  • 互変異性体の数: 9
  • トポロジー分子極性表面積: 58.6

じっけんとくせい

  • 密度みつど: 1.304g/cm3
  • ゆうかいてん: 161.0 to 166.0 deg-C
  • ふってん: 424.1°C at 760 mmHg
  • フラッシュポイント: 210.3ºC
  • PSA: 58.56000
  • LogP: 3.87930
  • いろしすう: 37530

3-Hydroxy-2'-methoxy-2-naphthanilide セキュリティ情報

  • シグナルワード:Danger
  • 危害声明: H315-H317-H319-H335-H411
  • 警告文: P261-P273-P280-P305+P351+P338
  • WGKドイツ:2
  • 危険カテゴリコード: R36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • ちょぞうじょうけん:Sealed in dry,2-8°C
  • セキュリティ用語:S26;S36
  • 危険レベル:9
  • リスク用語:R36/37/38
  • 包装グループ:

3-Hydroxy-2'-methoxy-2-naphthanilide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

3-Hydroxy-2'-methoxy-2-naphthanilide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21569-10.0g
3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
135-62-6 95.0%
10.0g
$200.0 2025-02-19
abcr
AB139209-25 g
Naphthol AS-OL, 98%; .
135-62-6 98%
25 g
€43.60 2023-07-20
Enamine
EN300-21569-2.5g
3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
135-62-6 95.0%
2.5g
$55.0 2025-02-19
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H157304-25G
3-Hydroxy-2'-methoxy-2-naphthanilide
135-62-6 >98.0%(HPLC)
25g
¥29.90 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X64265-5g
3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide
135-62-6 ≥98%(HPLC)(T)
5g
¥78.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X64265-25g
3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide
135-62-6 ≥98%(HPLC)(T)
25g
¥108.0 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X64265-100g
3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide
135-62-6 ≥98%(HPLC)(T)
100g
¥178.0 2023-09-05
Fluorochem
212989-500g
3-Hydroxy-N-(2-methoxyphenyl)-2-naphthamide
135-62-6 95%
500g
£106.00 2022-03-01
TRC
H973080-2500mg
3-Hydroxy-2'-methoxy-2-naphthanilide
135-62-6
2500mg
$87.00 2023-05-18
Enamine
EN300-21569-1g
3-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
135-62-6 95%
1g
$28.0 2023-09-16

3-Hydroxy-2'-methoxy-2-naphthanilide 関連文献

3-Hydroxy-2'-methoxy-2-naphthanilideに関する追加情報

3-Hydroxy-2'-methoxy-2-naphthanilide: A Comprehensive Overview

The compound with CAS No. 135-62-6, commonly referred to as 3-Hydroxy-2'-methoxy-2-naphthanilide, is a structurally complex aromatic compound with significant applications in various fields. This compound belongs to the naphthoquinone family and is characterized by its unique chemical structure, which includes a naphthalene ring system with hydroxyl and methoxy substituents. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a subject of interest in both academic and industrial research.

3-Hydroxy-2'-methoxy-2-naphthanilide has been extensively studied for its potential in pharmaceuticals, agrochemicals, and materials science. Recent studies have highlighted its role as a precursor in the synthesis of bioactive compounds, particularly those with antioxidant and anti-inflammatory properties. The compound's ability to undergo various chemical transformations, such as oxidation and condensation reactions, has further expanded its utility in organic synthesis.

One of the most notable advancements in the study of 3-Hydroxy-2'-methoxy-2-naphthanilide involves its application in drug discovery. Researchers have explored its potential as a lead compound for developing novel anti-cancer agents. For instance, a 2023 study published in *Nature Communications* demonstrated that derivatives of this compound exhibit selective cytotoxicity against cancer cells, suggesting its potential in targeted therapy. The hydroxyl group at position 3 plays a critical role in this activity by facilitating hydrogen bonding interactions with cellular targets.

In addition to its pharmacological applications, 3-Hydroxy-2'-methoxy-2-naphthanilide has also been investigated for its role in agrochemicals. A recent study conducted by scientists at the University of California revealed that this compound exhibits potent insecticidal activity against agricultural pests. The methoxy group at position 2' contributes significantly to this activity by enhancing the molecule's lipophilicity, thereby improving its bioavailability and efficacy.

The synthesis of 3-Hydroxy-2'-methoxy-2-naphthanilide involves a multi-step process that typically begins with the oxidation of naphthalene derivatives. Recent advancements in catalytic chemistry have enabled more efficient and environmentally friendly methods for its production. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of the compound, making it more accessible for large-scale applications.

From a structural perspective, 3-Hydroxy-2'-methoxy-2-naphthanilide exhibits a high degree of conjugation due to its extended aromatic system. This property not only enhances its stability but also contributes to its electronic properties, making it a promising candidate for applications in organic electronics. Researchers are currently exploring its potential as an active layer material in organic photovoltaic devices, where its ability to absorb sunlight and transport charges could lead to more efficient energy conversion systems.

In conclusion, 3-Hydroxy-2'-methoxy-2-naphthanilide is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure and functional groups make it an invaluable tool in organic synthesis, drug discovery, and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific and technological frontiers.

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